

## Application Notes and Protocols: AZD1981 In Vitro Assay for Eosinophil Shape Change

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 (PGD2) receptor 2 (DP2).[1][2] CRTh2 is a G protein-coupled receptor expressed on various immune cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[3][4] The binding of its natural ligand, PGD2, to CRTh2 on eosinophils triggers a signaling cascade that leads to cellular activation, including shape change, chemotaxis, and degranulation.[2][4] This pathway is implicated in the pathogenesis of allergic inflammatory diseases such as asthma. AZD1981 blocks the pro-inflammatory effects of PGD2 by inhibiting its binding to the CRTh2 receptor.[1] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory effect of AZD1981 on PGD2-induced eosinophil shape change in human whole blood using flow cytometry.

## **Data Presentation**

The inhibitory potency of **AZD1981** on various eosinophil functions has been characterized in several preclinical studies. The following table summarizes the key quantitative data.



| Assay Type                  | Parameter       | AZD1981 Potency | Reference |
|-----------------------------|-----------------|-----------------|-----------|
| Receptor Binding            | IC50            | 4 nM            | [2]       |
| Eosinophil Shape<br>Change  | Functional IC50 | 8.5 - 50 nM     | [1]       |
| Eosinophil CD11b Expression | IC50            | 10 nM           |           |
| Eosinophil<br>Chemotaxis    | pIC50           | 7.6 ± 0.1       |           |

## **Signaling Pathway**

The binding of PGD2 to the CRTh2 receptor on eosinophils initiates a signaling cascade that results in actin polymerization and subsequent cell shape change. **AZD1981** acts as a competitive antagonist at the CRTh2 receptor, preventing the initiation of this signaling pathway.





Click to download full resolution via product page

Caption: PGD2-CRTh2 signaling pathway leading to eosinophil shape change.



# Experimental Protocols In Vitro Eosinophil Shape Change Assay in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of **AZD1981** on PGD2-induced eosinophil shape change in fresh human whole blood using flow cytometry. The change in cell shape is quantified by measuring the increase in the forward scatter (FSC) signal.

#### Materials:

- Fresh human whole blood collected in heparinized tubes
- AZD1981
- Prostaglandin D2 (PGD2) or a stable analog (e.g., 13,14-dihydro-15-keto PGD2)
- Phosphate Buffered Saline (PBS)
- FACS Lysing Solution
- Flow cytometer

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of AZD1981 in a suitable solvent (e.g., DMSO).
  - Perform serial dilutions of AZD1981 in PBS to achieve the desired final concentrations for the dose-response curve.
  - Prepare a stock solution of PGD2 agonist in a suitable solvent.
  - Prepare working solutions of the PGD2 agonist in PBS.
- Assay Protocol:
  - Aliquot fresh human whole blood into flow cytometry tubes.



- Add the desired concentrations of AZD1981 or vehicle control to the blood samples and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Following the pre-incubation with the antagonist, add the PGD2 agonist to induce eosinophil shape change. A typical final concentration for the agonist would be in the low nanomolar range, which should be optimized to give a submaximal response.
- Incubate the samples for a short period (e.g., 5-10 minutes) at 37°C.
- Stop the reaction by adding a red blood cell lysing/fixative solution (e.g., FACS Lysing Solution) and incubate for 10-15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the eosinophil population based on their characteristic high side scatter (SSC) and autofluorescence.[5][6][7]
  - Record the mean forward scatter (FSC) of the eosinophil population for each sample.
- Data Analysis:
  - The change in eosinophil shape is represented by the increase in the mean FSC value compared to the unstimulated control.
  - Calculate the percentage of inhibition of the PGD2-induced shape change for each concentration of AZD1981.
  - Plot the percentage of inhibition against the concentration of AZD1981 and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the eosinophil shape change assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of eosinophils in whole blood samples by flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human eosinophils in whole blood by flow cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of eosinophils in whole blood samples by flow cytometry. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AZD1981 In Vitro Assay for Eosinophil Shape Change]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665938#azd1981-in-vitro-assay-protocol-for-eosinophil-shape-change]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com